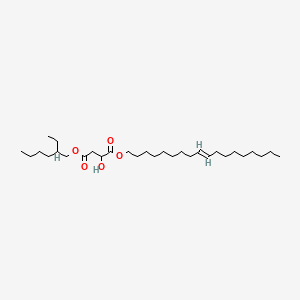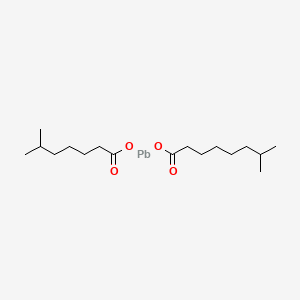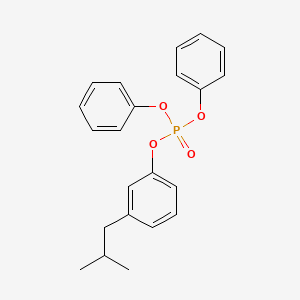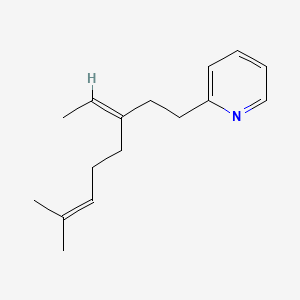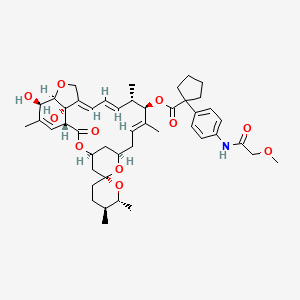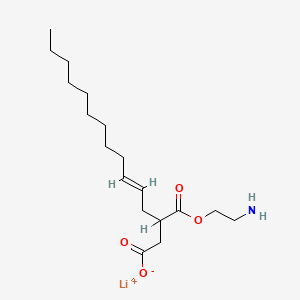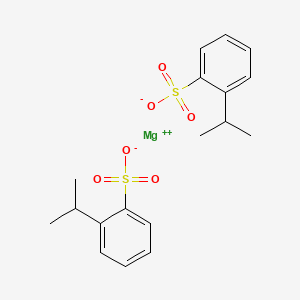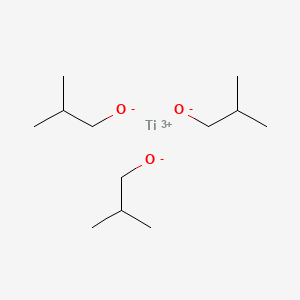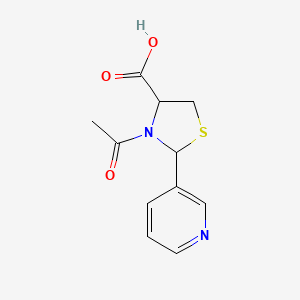
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is an organic compound that belongs to the family of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications such as foams, coatings, adhesives, and elastomers. This particular compound features a cyclohexyl group and a tolyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 5-((2-Aminocyclohexyl)methyl)-o-toluidine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{5-((2-Aminocyclohexyl)methyl)-o-toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and the stoichiometry of the reactants. Safety measures are paramount due to the hazardous nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the isocyanate group.
Polymerization: Can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with primary and secondary amines to form ureas.
Catalysts: Often, catalysts such as dibutyltin dilaurate are used to accelerate the reactions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Wissenschaftliche Forschungsanwendungen
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several applications in scientific research:
Material Science: Used in the synthesis of advanced polyurethane materials with specific mechanical properties.
Bioconjugation: Employed in the modification of biomolecules for the development of drug delivery systems.
Surface Coatings: Utilized in the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.
Adhesives: Integral in the production of strong adhesives used in various industrial applications.
Wirkmechanismus
The mechanism of action of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate primarily involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas. The molecular targets are typically hydroxyl and amine groups present in the reactants. The pathways involved include nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams.
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.
Hexamethylene Diisocyanate (HDI): Utilized in the production of coatings and adhesives.
Uniqueness
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific structure, which combines a cyclohexyl group and a tolyl group. This structural combination imparts distinct reactivity and properties, making it suitable for specialized applications in material science and bioconjugation.
Eigenschaften
CAS-Nummer |
94166-78-6 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-7-13(9-16(12)18-11-20)8-14-4-2-3-5-15(14)17-10-19/h6-7,9,14-15H,2-5,8H2,1H3 |
InChI-Schlüssel |
FMDRDYRSPCQUOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC2CCCCC2N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



